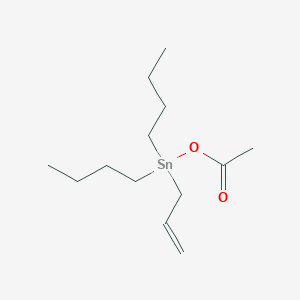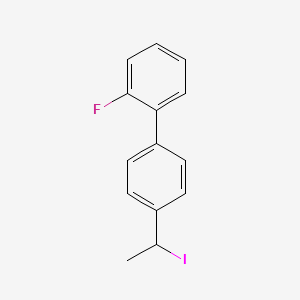
2-Fluoro-4'-(1-iodoethyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4’-(1-iodoethyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom at the 2-position and an iodine atom at the 1’-position of the ethyl group attached to the biphenyl structure. Biphenyl derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4’-(1-iodoethyl)-1,1’-biphenyl typically involves a multi-step process. One common method includes the following steps:
Halogenation: Introduction of the fluorine atom at the 2-position of biphenyl using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Iodination: Introduction of the iodine atom at the 1’-position of the ethyl group through a reaction with iodine and a suitable oxidizing agent like hydrogen peroxide.
Coupling Reaction: Formation of the biphenyl structure through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and an aryl halide.
Industrial Production Methods
Industrial production of 2-Fluoro-4’-(1-iodoethyl)-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4’-(1-iodoethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form biphenyl derivatives with different substituents.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of biphenyl derivatives with different substituents.
Scientific Research Applications
2-Fluoro-4’-(1-iodoethyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-Fluoro-4’-(1-iodoethyl)-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4’-(1-bromoethyl)-1,1’-biphenyl
- 2-Fluoro-4’-(1-chloroethyl)-1,1’-biphenyl
- 2-Fluoro-4’-(1-methylethyl)-1,1’-biphenyl
Uniqueness
2-Fluoro-4’-(1-iodoethyl)-1,1’-biphenyl is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with molecular targets.
Properties
CAS No. |
53588-08-2 |
|---|---|
Molecular Formula |
C14H12FI |
Molecular Weight |
326.15 g/mol |
IUPAC Name |
1-fluoro-2-[4-(1-iodoethyl)phenyl]benzene |
InChI |
InChI=1S/C14H12FI/c1-10(16)11-6-8-12(9-7-11)13-4-2-3-5-14(13)15/h2-10H,1H3 |
InChI Key |
OWSCQKJWXBDZJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


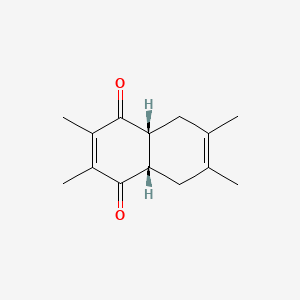
![5,5,7,7-Tetramethyl-1-oxa-6-azaspiro[2.5]octan-6-ol](/img/structure/B14645212.png)
![4,4'-[Methyl(phenyl)silanediyl]dianiline](/img/structure/B14645217.png)

![5-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate](/img/structure/B14645225.png)

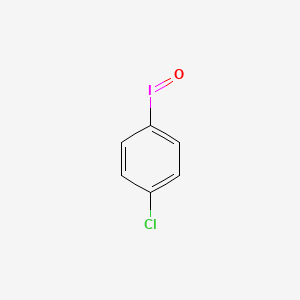
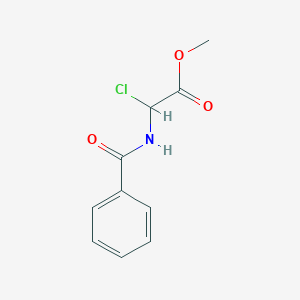

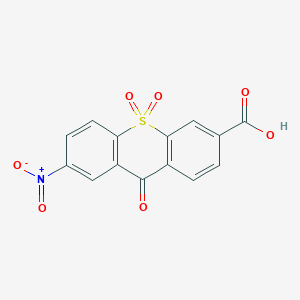

![1,3-Bis[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14645268.png)
